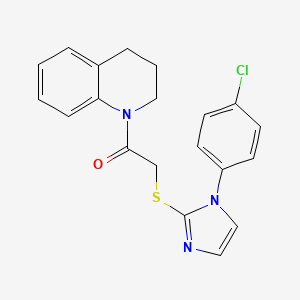
methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a carbamoyl group and a hydroxyl group, as well as a pyrrole ring with a methyl group at the 1-position. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common synthetic route includes the following steps:
Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Conversion to 1-methyl-1H-pyrrol-2-ylmethanol: : The carboxylic acid group is reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Formation of the carbamoylbenzoate derivative: : The hydroxymethyl group is then reacted with 4-carbomethoxybenzoic acid in the presence of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to form the final product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: : The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (e.g., Br2).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted benzene derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mecanismo De Acción
The mechanism by which methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
When compared to similar compounds, methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate stands out due to its unique structural features and potential biological activities. Similar compounds include other indole derivatives and pyrrole-based molecules, which also exhibit various biological activities. the specific arrangement of functional groups in this compound may confer distinct advantages in terms of efficacy and specificity.
Propiedades
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-3-4-14(19)15(20)9-10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h3-8,11,15,20H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPURGCHCGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)



![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)
![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)
![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)
![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)
![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)
